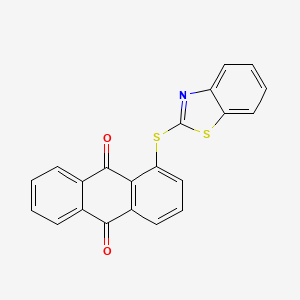
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone, also known as BTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTQ is a redox-active compound that can undergo reversible oxidation and reduction reactions, making it a useful tool for studying electron transfer processes in biological systems.
科学的研究の応用
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and materials science. In biochemistry, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been used as a redox-active probe to study electron transfer processes in proteins and enzymes. It has also been used to study the mechanism of action of various redox enzymes and to identify potential inhibitors of these enzymes.
In biophysics, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been used as a fluorescence probe to study protein-protein interactions and protein-ligand interactions. It has also been used to study the folding and stability of proteins and to identify potential drug targets.
In materials science, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. It has been incorporated into polymers, nanoparticles, and other materials to create materials with improved conductivity, luminescence, and other properties.
作用機序
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone is a redox-active compound that can undergo reversible oxidation and reduction reactions. It can accept or donate electrons, making it a useful tool for studying electron transfer processes in biological systems. 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone can also form stable complexes with metal ions, which can further modulate its redox properties.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been shown to have various biochemical and physiological effects, depending on the system being studied. In some cases, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been shown to inhibit the activity of redox enzymes, while in other cases, it has been shown to activate these enzymes. 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone in lab experiments is its redox activity, which allows it to participate in electron transfer reactions. It is also relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of using 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone is its potential toxicity, which may limit its use in certain systems.
将来の方向性
There are many potential future directions for research involving 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone. One area of interest is the development of new materials based on 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone, which could have a range of applications in electronics, optoelectronics, and other fields. Another area of interest is the use of 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone as a tool for studying electron transfer processes in biological systems, including the development of new inhibitors of redox enzymes. Additionally, 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone could be used as a probe for studying protein-protein interactions and protein-ligand interactions, which could lead to the identification of new drug targets.
合成法
The synthesis of 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone involves the reaction of 1,3-benzothiazole-2-thiol with anthraquinone in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been optimized, and various modifications have been made to improve the yield and purity of the compound.
特性
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO2S2/c23-19-12-6-1-2-7-13(12)20(24)18-14(19)8-5-11-17(18)26-21-22-15-9-3-4-10-16(15)25-21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHBHOXSMWSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylsulfanyl)anthracene-9,10-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)
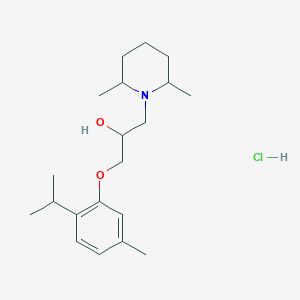

![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)
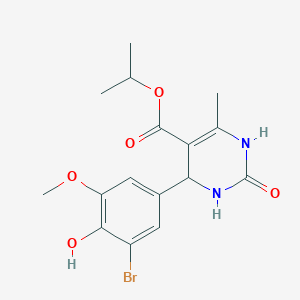
![4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)
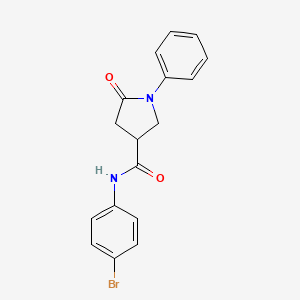
![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)
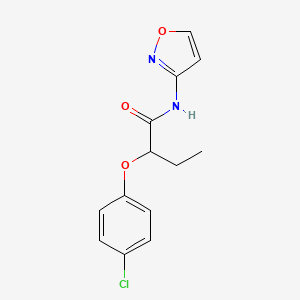
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)